LogP Difference: Enhanced Lipophilicity vs. the Corresponding Diselenide
The target compound exhibits a computed LogP of 5.40, compared to 4.11 for the closest symmetric analog, bis(4-nitrobenzyl) diselenide (CAS 30876-61-0), a difference of +1.29 log units . In the context of drug-like properties, a LogP shift of this magnitude corresponds to an approximately 20-fold increase in octanol–water partition coefficient, implying substantially greater membrane permeability and altered tissue distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.40 (ChemSrc / PubChem computed) |
| Comparator Or Baseline | Bis(4-nitrobenzyl) diselenide (CAS 30876-61-0): LogP = 4.11 |
| Quantified Difference | ΔLogP = +1.29 (approx. 20× higher partition coefficient) |
| Conditions | Computed property; octanol–water partition model (ChemSrc / PubChem) |
Why This Matters
Higher lipophilicity can be a decisive factor when selecting a probe or inhibitor for intracellular targets where membrane crossing is required, making the mixed Se–S–Se compound a more suitable candidate over the diselenide.
